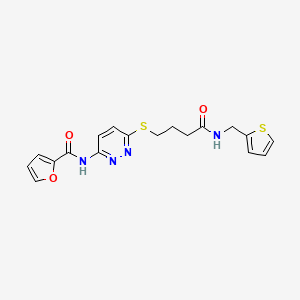

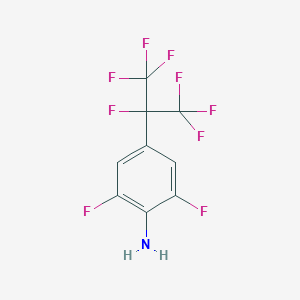

![molecular formula C19H23N3O4S2 B2531859 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 868965-31-5](/img/structure/B2531859.png)

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide" is a structurally complex molecule that appears to be related to a class of compounds with potential biological activity. The related compounds discussed in the provided papers include N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, which are selective endothelin receptor-A antagonists , and a series of sulfonamide derivatives with antimicrobial activity . The molecular structure of a similar compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, has been characterized by X-ray crystallography .

Synthesis Analysis

The synthesis of related compounds involves the modification of aryl groups and the incorporation of sulfonamide moieties. In the case of the N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, structural modifications at the para position of the aryl group were found to increase potency, with methyl groups being preferred . Similarly, the synthesis of sulfonamide derivatives described in another study involved starting with a dimethylaminomethylene cyclohexane dione and introducing various substituted benzenesulfonamide groups . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of a related compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, reveals a thiophene ring with a 2-amino group and a 3-methyl ester group. The orientation of the carbonyl group is cis to the C2=C3 double bond, and the structure is stabilized by intra- and intermolecular hydrogen bonds . This information provides insight into the possible conformation and stabilizing interactions that might be present in the compound of interest.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of the specific compound , they do provide information on the reactivity of structurally similar compounds. The sulfonamide derivatives synthesized in one study were evaluated for their antimicrobial activity, indicating that these compounds can interact with biological targets such as bacteria and fungi . The modifications on the aryl group of the N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides also suggest that different substituents can significantly affect the biological activity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide" are not directly provided in the papers. However, the antimicrobial activity of the sulfonamide derivatives suggests that these compounds have the necessary solubility and stability to interact with microbial enzymes . The crystal structure analysis of the related methyl ester compound provides clues about its solid-state properties, such as crystal packing and hydrogen bonding patterns, which could be similar in the compound of interest .

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activities

The chemical compound 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its derivatives have shown significant antibacterial and antifungal properties. Studies have indicated that these compounds exhibit potential in fighting against various strains of bacteria and fungi, contributing to their relevance in the development of new antimicrobial agents. For example, compounds synthesized from related structures demonstrated high potency against Gram-positive and Gram-negative bacteria, as well as against fungal species, highlighting their broad-spectrum antimicrobial capabilities (Vasu et al., 2003); (Vasu et al., 2005).

Anticancer Activity

Some derivatives related to 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been investigated for their anticancer activities. These studies have explored the potential of these compounds in inhibiting the growth of cancer cells, contributing to the search for novel anticancer drugs. The structural specificity of these compounds allows for targeted synthesis and analysis, aiming to identify those with the most promising pharmacological profiles for cancer treatment (Chiriapkin et al., 2021).

Chemical Synthesis and Material Science

The compound and its structural analogs have been involved in studies related to chemical synthesis, offering insights into the development of new synthetic methodologies and the creation of novel materials. For instance, research on the thermal decomposition of related compounds provides valuable information on the chemical stability and reactivity of these molecules, which can be applied in the design of new chemical reactions and materials (Uchida et al., 1981).

Propiedades

IUPAC Name |

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S2/c1-20-18(24)16-14-6-4-5-7-15(14)27-19(16)21-17(23)12-8-10-13(11-9-12)28(25,26)22(2)3/h8-11H,4-7H2,1-3H3,(H,20,24)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBGTCLGGMRDSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

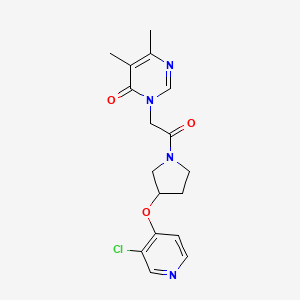

![1-[4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2531780.png)

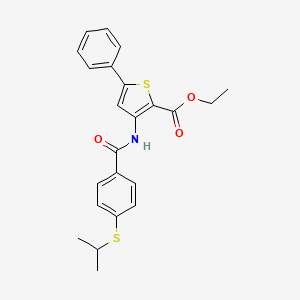

![Ethyl 1-[(6-ethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2531781.png)

![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide](/img/structure/B2531782.png)

![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methyl-N-(propan-2-yl)propanamide](/img/structure/B2531789.png)

![ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate](/img/structure/B2531790.png)

![(E)-3-(furan-2-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2531797.png)

![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2531799.png)